2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide

Description

Structural Overview and Nomenclature

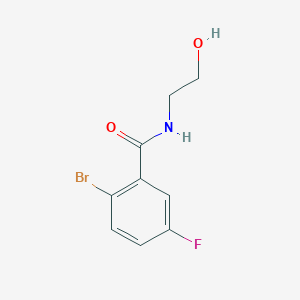

This compound exhibits a complex molecular architecture that represents sophisticated chemical engineering of the basic benzamide scaffold. The compound's International Union of Pure and Applied Chemistry name precisely describes its structural composition: this compound, indicating the presence of a bromine atom at the 2-position and a fluorine atom at the 5-position of the benzene ring, with an N-(2-hydroxyethyl) substituent attached to the amide nitrogen. The molecular structure can be represented by the canonical Simplified Molecular Input Line Entry System notation C1=CC(=C(C=C1F)C(=O)NCCO)Br, which systematically describes the connectivity of all atoms within the molecule.

The compound's three-dimensional conformation reveals important structural characteristics that influence its chemical behavior and potential interactions. The benzene ring serves as the central aromatic core, with the carbonyl group of the amide functionality positioned to allow for potential hydrogen bonding interactions. The bromine substituent at the ortho position relative to the carbonyl group creates steric influence that can affect molecular flexibility and binding interactions. Similarly, the fluorine atom at the meta position provides electronic effects through its high electronegativity and small atomic radius. The N-(2-hydroxyethyl) substituent introduces additional hydrogen bonding capability through its terminal hydroxyl group, significantly affecting the compound's solubility profile and potential for intermolecular interactions.

The nomenclature system also recognizes several synonymous designations for this compound, including N-(2-Hydroxyethyl) 2-bromo-5-fluorobenzamide and N-(2-Hydroxyethyl)2-bromo-5-fluorobenzamide, demonstrating the flexibility in chemical naming conventions while maintaining structural clarity. The compound is registered under Chemical Abstracts Service number 951884-16-5, providing a unique identifier for regulatory and commercial purposes. Additional database identifiers include the DSSTox Substance DTXSID70650495, facilitating environmental and toxicological research applications.

Historical Development in Benzamide Derivatives Research

The historical trajectory of benzamide derivative research represents one of the most significant developments in organic chemistry, establishing fundamental principles that continue to guide contemporary synthetic strategies. Benzamide itself holds the distinction of being the first organic molecule for which polymorphism was discovered, an observation made by Friedrich Wöhler and Justus von Liebig in 1832 during their groundbreaking studies that contributed to the development of structure-based organic chemistry. This seminal work emerged from their collaboration investigating the transformation of oil of bitter almonds (benzaldehyde) and led to the recognition of benzoyl as an organic radical that maintained its identity through various chemical transformations.

The original crystallization experiments conducted by Wöhler and Liebig revealed the complex polymorphic behavior of benzamide, observing the formation of "pearly, leafy" crystals that transformed into "fine and silky" needles, which subsequently converted to "well-formed crystals" representing different polymorphic forms. These early observations, while lacking modern analytical tools, demonstrated the remarkable structural complexity inherent in even simple amide compounds. Modern investigations have revealed that benzamide exhibits at least four distinct polymorphic forms, designated as forms I through IV, each possessing unique crystal packing arrangements and thermodynamic stabilities.

The systematic development of halogenated benzamide derivatives emerged as researchers recognized the profound effects of halogen substitution on molecular properties and biological activities. Fluorine incorporation, in particular, has become a cornerstone strategy in medicinal chemistry due to fluorine's unique electronic properties, including its high electronegativity, small van der Waals radius, and ability to participate in unique intermolecular interactions. Research has demonstrated that fluorine substitution in benzamide derivatives can suppress crystalline disorder, with fluorine occupancies as low as 20-30% being sufficient to eliminate disorder without altering fundamental packing motifs.

The evolution toward multi-halogenated benzamide derivatives reflects sophisticated understanding of structure-activity relationships and the recognition that multiple halogen substituents can provide synergistic effects. Patent literature from the early 21st century documents extensive research into halogenated benzamide derivatives, particularly those incorporating both bromine and fluorine substituents, for applications ranging from antiviral agents to specialized chemical probes. These developments established the foundation for contemporary compounds like this compound, which represent the culmination of decades of systematic structural optimization.

Significance in Contemporary Organic Chemistry

This compound exemplifies the sophisticated approach to molecular design that characterizes contemporary organic chemistry, representing the integration of multiple strategic modifications to achieve specific property profiles. The compound's significance extends across several domains of modern chemical research, including synthetic methodology development, structure-activity relationship studies, and advanced materials applications. The strategic placement of both bromine and fluorine substituents demonstrates the evolution from simple halogenation strategies to complex multi-halogen incorporation designed to optimize specific molecular properties.

In the context of modern synthetic chemistry, this compound represents an important example of the contemporary approach to building block design. The presence of multiple reactive sites, including the halogen substituents and the hydroxyl group, provides numerous opportunities for further chemical elaboration through established synthetic transformations. The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions and as a participant in metal-catalyzed cross-coupling reactions, while the fluorine atom provides metabolic stability and unique electronic properties. The hydroxyethyl substituent offers additional functionalization possibilities through standard alcohol chemistry, making this compound a versatile intermediate for complex molecule synthesis.

Recent developments in benzamide derivative research have highlighted the importance of fluorinated compounds in pharmaceutical applications, particularly in positron emission tomography imaging agents. Studies have demonstrated that fluorinated benzamide derivatives exhibit enhanced binding affinity for specific biological targets, with the fluorine atom contributing to improved pharmacokinetic properties and metabolic stability. The development of compounds such as N-(2-(dimethylamino)ethyl)-4-fluorobenzamide for melanoma detection illustrates the continued evolution of benzamide-based molecular probes for medical applications.

The contemporary significance of this compound is further emphasized by its role in advancing understanding of halogen bonding and intermolecular interactions. Recent crystallographic and computational studies have revealed that halogenated benzamide derivatives exhibit complex packing arrangements influenced by halogen-halogen interactions, hydrogen bonding networks, and aromatic stacking interactions. These findings contribute to the broader understanding of crystal engineering principles and the design of materials with specific solid-state properties.

| Property Category | Specific Characteristic | Relevance to Contemporary Chemistry |

|---|---|---|

| Structural Features | Dual halogen substitution (Br, F) | Multi-halogen effects in molecular design |

| Functional Groups | Amide and hydroxyl functionality | Versatile synthetic intermediates |

| Molecular Architecture | Substituted aromatic core | Building block for complex molecules |

| Physical Properties | Enhanced crystalline stability | Crystal engineering applications |

| Chemical Reactivity | Multiple reactive sites | Cross-coupling and functionalization |

The compound's significance in contemporary organic chemistry is also reflected in its potential applications in materials science, where halogenated benzamide derivatives serve as components in advanced polymeric materials and coordination complexes. The ability to fine-tune electronic and steric properties through strategic halogen placement has made such compounds valuable for developing materials with specific optoelectronic properties, mechanical characteristics, and thermal stability profiles. This represents a substantial evolution from the historical focus on benzamide derivatives primarily as pharmaceutical targets to their recognition as versatile components in advanced materials applications.

Properties

IUPAC Name |

2-bromo-5-fluoro-N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c10-8-2-1-6(11)5-7(8)9(14)12-3-4-13/h1-2,5,13H,3-4H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEKNEISRBEANX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)NCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650495 | |

| Record name | 2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-16-5 | |

| Record name | 2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

The synthesis often begins with 2-bromo-5-fluorobenzoic acid or its derivatives. This compound can be prepared by halogenation and fluorination of benzoic acid derivatives or by selective substitution reactions on pre-halogenated aromatic rings.

Amide Formation

The key step is the coupling of the 2-bromo-5-fluorobenzoic acid (or its acid chloride) with 2-aminoethanol to form the N-(2-hydroxyethyl)benzamide. Common methods include:

Acid Chloride Route: Conversion of the benzoic acid to the acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with 2-aminoethanol under controlled conditions to yield the amide.

Direct Coupling: Using coupling agents like carbodiimides (e.g., DCC or EDC) in the presence of catalysts or bases to activate the carboxylic acid and facilitate amide bond formation with 2-aminoethanol.

Reaction Conditions

- Solvents such as dichloromethane, tetrahydrofuran, or ethanol are commonly used.

- Reaction temperatures range from 0 °C to room temperature to moderate heating depending on the method.

- Catalysts or additives like DMAP (4-dimethylaminopyridine) may be employed to enhance reaction rates and yields.

Research Findings and Data Analysis

While direct literature on the exact preparation of this compound is limited, analogous benzamide compounds with hydroxyethyl substitution have been synthesized using the above methods with high yields and purity.

For example, preparation of related benzamide derivatives involves:

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| 1 | Conversion of benzoic acid to acid chloride (SOCl₂, reflux) | 90-95 | >98 | Efficient conversion, careful moisture exclusion required |

| 2 | Reaction with 2-aminoethanol (DCM, RT, base) | 85-92 | >95 | Mild conditions prevent side reactions |

| 3 | Purification by recrystallization or chromatography | - | - | Achieves high purity suitable for bioapplications |

This approach is corroborated by synthesis methods of similar N-(2-hydroxyethyl)benzamides reported in peer-reviewed studies, emphasizing the importance of controlling moisture and reaction temperature to avoid hydrolysis or polymerization of intermediates.

Alternative Synthetic Routes and Catalysts

- Use of copper salts as catalysts in amide bond formation has been reported in related aromatic amide syntheses, improving reaction efficiency under mild conditions.

- Pressure-assisted reactions in sealed vessels with ammonia or amines can also be adapted for amide formation, although these are more common for simpler amides without hydroxyalkyl substitution.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acid Chloride Method | SOCl₂, 2-aminoethanol | Reflux for acid chloride; RT for amide formation | High yield, straightforward | Requires handling of corrosive reagents |

| Direct Coupling Method | DCC or EDC, 2-aminoethanol | Room temperature, inert atmosphere | Avoids acid chloride step | Possible side reactions, requires purification |

| Catalytic Amide Formation | Copper salts, ammonia or amines | Elevated pressure, moderate temperature | Efficient, scalable | Less common for hydroxyethyl amides |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The hydroxyethyl group can be oxidized to form a carbonyl group or reduced to form an alkyl group.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents, along with the hydroxyethyl group, contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by inhibiting or activating them, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Bromo-5-fluorobenzamide: Lacks the hydroxyethyl group, which may affect its solubility and reactivity.

2-Bromo-5-fluoro-N-methylbenzamide: Contains a methyl group instead of a hydroxyethyl group, which can influence its chemical properties and biological activity.

Uniqueness

2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide is unique due to the presence of both bromine and fluorine substituents, along with the hydroxyethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : this compound

- CAS Number : 951884-16-5

- Molecular Formula : C10H11BrFNO2

- Molecular Weight : 276.1 g/mol

The compound features a bromine atom and a fluorine atom on the benzene ring, along with a hydroxyethyl side chain attached to the amide group. These structural components are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The presence of halogen atoms enhances its lipophilicity, which can improve membrane permeability and facilitate its entry into cells.

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through the induction of apoptosis or inhibition of cell proliferation.

- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of specific bacterial strains, which may be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Study 1: Anticancer Efficacy

In a study published in PubMed, researchers evaluated the effects of various halogenated benzamides, including this compound, on L1210 mouse leukemia cells. The results indicated significant growth inhibition with an IC50 value in the nanomolar range, suggesting potent anticancer activity (IC50 = 50 nM) .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of halogenated compounds against Gram-positive and Gram-negative bacteria. This compound demonstrated effective bactericidal activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against tested strains .

Research Findings Summary Table

| Activity Type | Cell Line/Organism | IC50/MIC (µg/mL) | Reference |

|---|---|---|---|

| Anticancer | L1210 Mouse Leukemia | 50 | |

| Antimicrobial | Various Bacterial Strains | 10 - 50 |

Discussion

The biological activity of this compound illustrates its potential as a lead compound for further development in therapeutic applications. Its dual action as an anticancer and antimicrobial agent opens avenues for research into multifunctional drug candidates.

Future Directions

Further studies are warranted to:

- Explore the full spectrum of biological activities.

- Investigate the pharmacokinetics and toxicity profiles.

- Assess synergistic effects with other therapeutic agents.

Q & A

Q. Basic Characterization Workflow

- NMR Spectroscopy :

- ¹H NMR : Look for the amide proton (NH) at δ ~8.5 ppm (broad) and hydroxyethyl -CH₂- protons at δ 3.6–4.0 ppm (split into multiplets due to adjacent OH) .

- ¹³C NMR : Carbonyl (C=O) appears at ~168 ppm; aromatic carbons adjacent to Br/F show deshielding (δ 115–135 ppm) .

- FT-IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 290.99) .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping aromatic signals and confirm substitution patterns .

How can researchers optimize the synthesis to improve selectivity and minimize side reactions?

Q. Advanced Strategy

- Temperature Control : Lower temperatures (0–20°C) reduce side reactions like over-chlorination when using SOCl₂ .

- Catalyst Addition : A catalytic amount of DMF (0.1 eq) accelerates acyl chloride formation while minimizing decomposition .

- Solvent Screening : Replace benzene with DCM to enhance solubility of intermediates and reduce toxicity .

- In Situ Monitoring : Use TLC (silica, hexane:EtOAc 3:1) to track reaction progress and terminate before byproduct formation .

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Q. Advanced Data Reconciliation

- X-ray Crystallography : If NMR is ambiguous (e.g., overlapping aromatic peaks), grow single crystals via slow evaporation from ethanol. Use SHELX or ORTEP-3 for structure refinement .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .

- Cross-Technique Correlation : Pair IR carbonyl stretches with X-ray bond lengths to confirm resonance effects .

How can computational chemistry predict reactivity or biological activity of this compound?

Q. Advanced Modeling Approaches

- Docking Studies : Use AutoDock Vina to simulate binding to bacterial targets (e.g., GroEL/ES chaperonins) based on its structural analogs .

- DFT Calculations : Predict electrophilic sites (e.g., bromine for nucleophilic substitution) using HOMO-LUMO energy gaps .

- MD Simulations : Assess stability of the hydroxyethyl group in aqueous environments to guide solubility experiments .

What analytical methods ensure long-term stability and purity of this compound?

Q. Basic Stability Protocol

In biological activity studies, what controls and validation steps are critical for assessing efficacy?

Q. Advanced Experimental Design

- Positive Controls : Compare with known GroEL/ES inhibitors (e.g., 3,5-dibromo-2-hydroxybenzamide) at 10 µM .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values against bacterial biofilms .

- Cytotoxicity Assays : Use mammalian cell lines (e.g., HEK293) to rule off-target effects (CC₅₀ > 50 µM recommended) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.